molecular formula C12H15FN4 B6589784 N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine CAS No. 2036926-54-0

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine

Cat. No. B6589784
CAS RN: 2036926-54-0
M. Wt: 234.3
InChI Key:
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Description

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine, also known as N1-FQ, is a novel, highly versatile and synthetically accessible diamine. It has been used for a variety of applications, ranging from drug discovery to material science. N1-FQ is a low-molecular-weight compound that can be easily synthesized from commercially available starting materials. Its unique properties, such as its high reactivity, low toxicity and low cost, make it a valuable resource for a variety of research and industrial applications.

Scientific Research Applications

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine has been used in a variety of scientific research applications, such as drug discovery and material science. In drug discovery, this compound has been used as a scaffold for the synthesis of novel small molecules with potential therapeutic activity. In material science, this compound has been used as a building block for the synthesis of polymers and nanomaterials. Additionally, this compound has been used in the synthesis of a variety of organic compounds, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine is not well understood. However, it is believed that the unique properties of this compound, such as its high reactivity and low toxicity, are due to its ability to form strong hydrogen bonds with other molecules. Additionally, it is believed that the low cost of this compound is due to its ability to form strong hydrogen bonds with other molecules, which reduces the amount of energy needed for the synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be nontoxic to humans and animals in laboratory studies. Additionally, this compound has been found to be non-irritating to the skin and eyes, and it has not been found to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine has several advantages for laboratory experiments. It is a low-molecular-weight compound that can be easily synthesized from commercially available starting materials. Additionally, it is highly reactive and has low toxicity, making it a safe and cost-effective resource for laboratory experiments. However, this compound has some limitations for laboratory experiments. It is not well understood, and its mechanism of action is not well known. Additionally, its effects on biochemical and physiological processes have not been extensively studied.

Future Directions

In the future, N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine could be used for a variety of research applications, such as drug discovery and material science. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, this compound could be used as a building block for the synthesis of novel polymers and nanomaterials. Finally, this compound could be used as a starting material for the synthesis of a variety of organic compounds, such as dyes and pigments.

Synthesis Methods

N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine can be easily synthesized from commercially available starting materials. The synthesis of this compound involves the condensation of a 6-fluoroquinazolin-4-yl halide with a 2-methylpropane-1,2-diamine. This reaction is typically carried out in an aqueous medium at room temperature. The reaction is typically complete within a few hours and yields a highly pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine involves the reaction of 6-fluoroquinazoline-4-carboxylic acid with 2-methylpropane-1,2-diamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "6-fluoroquinazoline-4-carboxylic acid", "2-methylpropane-1,2-diamine", "coupling agent (e.g. EDCI or DCC)", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: React 6-fluoroquinazoline-4-carboxylic acid with the coupling agent (e.g. EDCI or DCC) and 2-methylpropane-1,2-diamine in a suitable solvent (e.g. DMF or DMSO) to form the intermediate N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine.", "Step 2: Reduce the intermediate using a reducing agent (e.g. sodium borohydride) in a suitable solvent (e.g. methanol or ethanol) to yield the final product N1-(6-fluoroquinazolin-4-yl)-2-methylpropane-1,2-diamine.", "Step 3: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

2036926-54-0

Molecular Formula

C12H15FN4

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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